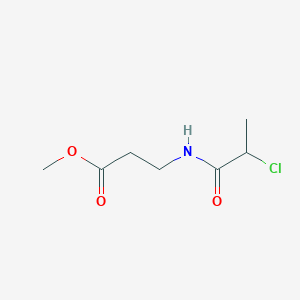
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the prop-2-en-1-yl group and subsequent introduction of the difluoro substituents. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction may produce difluorinated amines.
科学的研究の応用
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,3-Difluoro-2-propanol: A related compound with similar fluorine substitution, used as a metabolic poison and rodenticide.
(3-(1,1-Difluoroprop-2-yn-1-yl)-3H-diazirin-3-yl)methanol: A photoaffinity label used in chemical biology and drug discovery.
(E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline: A compound with strong fluorescence properties, used in bio-imaging.
Uniqueness
3,3-Difluoro-1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is unique due to its specific cyclobutane ring structure combined with difluoro and prop-2-en-1-yl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H12ClF2N |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
3,3-difluoro-1-prop-2-enylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c1-2-3-6(10)4-7(8,9)5-6;/h2H,1,3-5,10H2;1H |
InChIキー |
BPMPMAVFIVWJED-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CC(C1)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




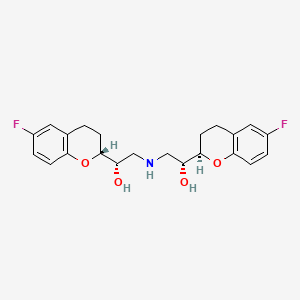
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)

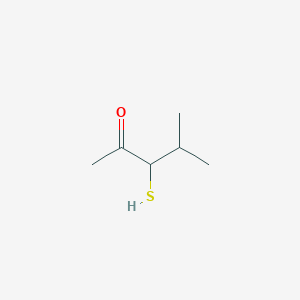
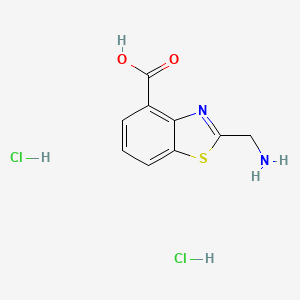
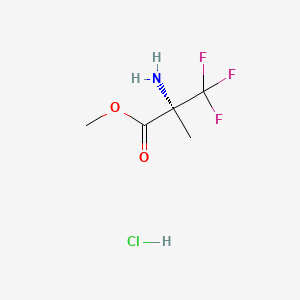
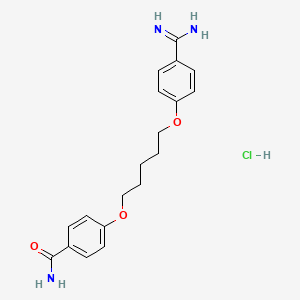
![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
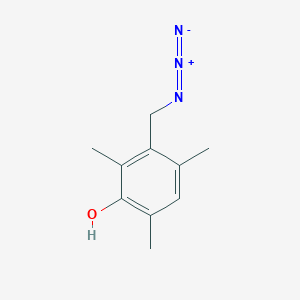

![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
